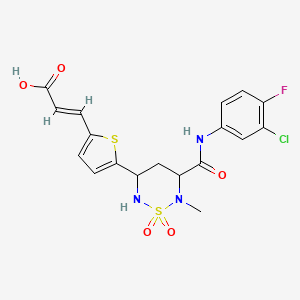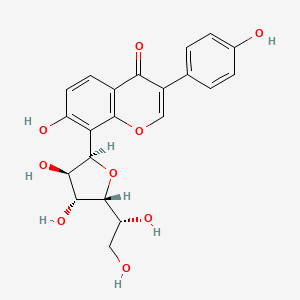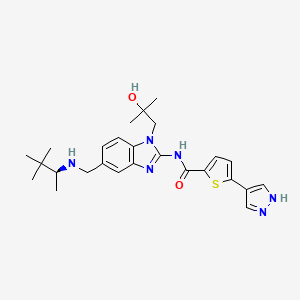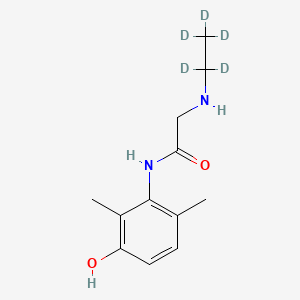
3-Hydroxy-N-desethyl Lidocaine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, which is a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in scientific research for various analytical and pharmacokinetic studies due to its stable isotopic labeling .
Méthodes De Préparation
3-Hydroxy-N-desethyl Lidocaine-d5 can be synthesized through the hydrogenation of Lidocaine using deuterated reagents. The specific synthetic routes and reaction conditions can be found in scientific literature, which typically involve the use of deuterium gas or deuterated solvents . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the deuterated compound.
Analyse Des Réactions Chimiques
3-Hydroxy-N-desethyl Lidocaine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-Hydroxy-N-desethyl Lidocaine-d5 is used in various scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of Lidocaine and its metabolites.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of Lidocaine.
Medicine: It aids in the development of new anesthetic drugs and in understanding the metabolic pathways of existing drugs.
Industry: The compound is used in the quality control and assurance processes of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses. This action results in the anesthetic and antiarrhythmic effects of the compound. The deuterated form is primarily used for research purposes to study the pharmacokinetics and metabolism of Lidocaine .
Comparaison Avec Des Composés Similaires
3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds such as:
3-Hydroxy-N-desethyl Lidocaine: The non-deuterated form, which is also a metabolite of Lidocaine.
Lidocaine: The parent compound, widely used as a local anesthetic and antiarrhythmic drug.
N-desethyl Lidocaine: Another metabolite of Lidocaine, used in similar pharmacokinetic studies.
The uniqueness of this compound lies in its stable isotopic labeling, which makes it particularly useful in precise analytical studies and research applications.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
227.31 g/mol |
Nom IUPAC |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2 |
Clé InChI |
YITCMQBVWIHTTA-SGEUAGPISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC(=C1C)O)C |
SMILES canonique |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


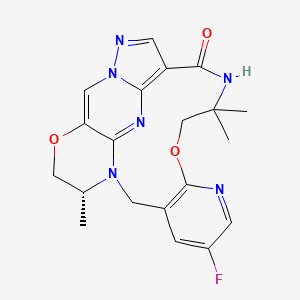
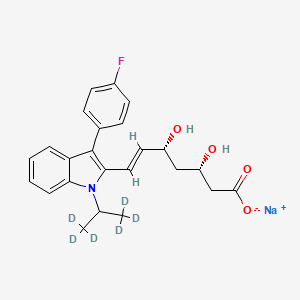
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
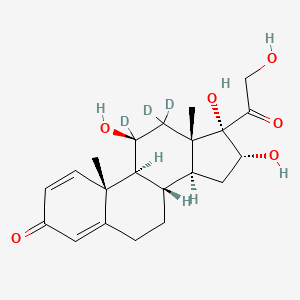
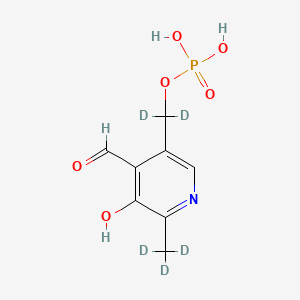
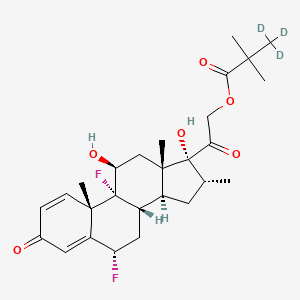
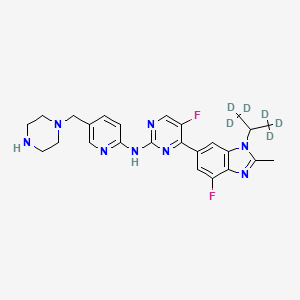
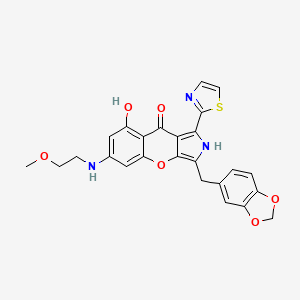
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
